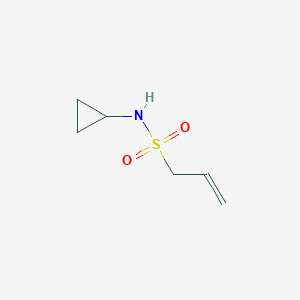

N-Cyclopropylprop-2-ene-1-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopropylprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVYYRUKGXHOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544781-59-0 | |

| Record name | N-cyclopropylprop-2-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Combination of Sulfonamide, Cyclopropyl, and Alkene Moieties in Synthetic Design

The deliberate incorporation of sulfonamide, cyclopropyl (B3062369), and alkene functionalities within a single molecular framework is a strategic approach in modern organic synthesis. Each of these groups imparts distinct and valuable properties to a molecule, and their combination in N-Cyclopropylprop-2-ene-1-sulfonamide suggests a molecule designed for specific purposes, likely as a versatile synthetic intermediate or a scaffold for the development of new bioactive agents.

The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. nih.govresearchgate.netajchem-b.comajchem-b.com Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form strong hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. nih.gov The synthetic accessibility and the ease with which its nitrogen atom can be functionalized make it a versatile component in drug design. researchgate.netajchem-b.com

The cyclopropyl group is another highly valued structural motif in medicinal chemistry. Its rigid, three-membered ring introduces conformational constraint, which can help in pre-organizing a molecule for optimal interaction with a biological target. nih.gov This small ring system is known to enhance metabolic stability by protecting adjacent groups from enzymatic degradation. Furthermore, the unique electronic nature of the cyclopropyl ring, with its high p-character C-C bonds, can influence the physicochemical properties of a molecule, such as lipophilicity and acidity.

The alkene moiety , or the prop-2-ene-1-yl group (commonly known as an allyl group), is a fundamental functional group in organic synthesis. Its carbon-carbon double bond serves as a reactive handle for a multitude of chemical transformations. These include, but are not limited to, addition reactions, oxidations, and transition-metal-catalyzed cross-coupling reactions. The presence of an alkene in this compound opens up a vast number of possibilities for further chemical modification and elaboration of the molecular structure.

Structural Features and Their Chemical Implications

The specific arrangement of the sulfonamide, cyclopropyl (B3062369), and alkene groups in N-Cyclopropylprop-2-ene-1-sulfonamide gives rise to a unique set of structural and electronic properties that dictate its reactivity and potential utility.

The sulfonamide linkage (SO₂-N) is characterized by a tetrahedral sulfur atom and a planar nitrogen atom, which influences the geometry of the entire molecule. The strong electron-withdrawing nature of the sulfonyl group significantly impacts the electronic environment of the adjacent nitrogen and, by extension, the attached cyclopropyl and allyl groups. This can affect the reactivity of the alkene and the stability of the cyclopropyl ring.

The allyl group introduces a site of unsaturation that is electronically influenced by the sulfonamide moiety. The electron-withdrawing sulfonyl group can decrease the electron density of the double bond, making it more susceptible to nucleophilic attack under certain conditions. Conversely, the nitrogen lone pair can also participate in conjugation, modulating the reactivity of the alkene. The presence of this reactive group allows for a wide range of synthetic transformations, making the compound a potentially valuable building block.

Interactive Data Table: Key Structural and Chemical Features

| Feature | Description | Potential Chemical Implications |

| Sulfonamide Moiety | -SO₂-NH- | Electron-withdrawing, hydrogen bond donor/acceptor. Influences acidity of N-H proton. |

| Cyclopropyl Ring | C₃H₅ | Introduces conformational rigidity and metabolic stability. Unique electronic properties. |

| Alkene (Allyl) Group | -CH₂-CH=CH₂ | Reactive site for addition, oxidation, and cross-coupling reactions. |

| N-Cyclopropyl Bond | N-C₃H₅ | Influences conformational preferences and rotational barriers. |

| Electronic Effects | Combination of inductive and resonance effects. | Modulates reactivity of the alkene and stability of the cyclopropyl ring. |

Scope and Research Objectives Pertaining to the Chemical Compound

Direct Synthetic Routes to this compound

The direct synthesis of the target molecule can be achieved by forming the sulfonamide bond as the key step or by assembling the carbon skeleton.

Approaches Involving Sulfonamide Formation

The formation of the sulfonamide functional group is a cornerstone of organic synthesis, with several reliable methods available. wikipedia.org This group consists of a sulfonyl group connected to an amine group. wikipedia.org

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction, often called N-sulfonylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid (HCl) byproduct that is formed. mdpi.com

For the specific synthesis of this compound, this would involve the reaction between prop-2-ene-1-sulfonyl chloride (also known as allylsulfonyl chloride) and cyclopropylamine (B47189).

The following table summarizes representative N-sulfonylation reactions.

| Amine | Sulfonyl Chloride | Base/Solvent | Product | Reference |

| Cyclopropylamine | Prop-2-ene-1-sulfonyl chloride | Triethylamine / Dichloromethane | This compound | (Hypothetical) |

| Trimetazidine | Various Sulfonyl Chlorides | Triethylamine / Dichloromethane | Trimetazidine Sulfonamide Derivatives | mdpi.com |

| Primary/Secondary Amines | Benzenesulfonyl chloride | Pyridine | N-substituted benzenesulfonamides | wikipedia.org |

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. nih.gov Several one-pot methods have been developed for sulfonamide synthesis that circumvent the need to isolate often unstable or highly reactive sulfonyl chlorides. organic-chemistry.orgresearchgate.net

One such method involves the reaction of amine-derived sulfonate salts with an amine in the presence of cyanuric chloride and triethylamine in anhydrous acetonitrile. organic-chemistry.org This process is believed to proceed through the in-situ formation of a sulfonyl chloride intermediate, which then reacts with the amine to yield the desired sulfonamide. organic-chemistry.org This approach is noted for its mild reaction conditions and good to excellent yields. organic-chemistry.org

Another one-pot strategy begins with thiols, which are oxidized to form sulfonyl chlorides in situ using reagents like Chloramine-T. researchgate.net The resulting intermediate can then be reacted with an amine in the same reaction vessel to produce the sulfonamide. researchgate.net More recent developments have even shown the ability to convert aromatic carboxylic acids into sulfonyl chlorides and subsequently into sulfonamides in a one-pot copper-catalyzed process. princeton.edu

The table below outlines key aspects of these one-pot methodologies.

| Starting Material | Key Reagents | Intermediate | Advantage | Reference |

| Amine-derived sulfonate salts | Cyanuric chloride, Triethylamine | In-situ sulfonyl chloride | Mild conditions, avoids handling toxic reagents | organic-chemistry.org |

| Thiols | Chloramine-T, Bu₄NCl, H₂O | In-situ sulfonyl chloride | Readily available starting materials | researchgate.net |

| Aromatic Carboxylic Acids | Copper catalyst, SO₂ source | In-situ sulfonyl chloride | Uses common amide coupling partners | princeton.edu |

Strategies for Constructing the Cyclopropyl-Propene Framework

Building the carbon skeleton of molecules related to this compound involves forming the distinct cyclopropyl and propene (allylic) moieties.

Cyclopropanation involves the addition of a carbene or carbene equivalent across a double bond to form a cyclopropane (B1198618) ring. The cyclopropanation of allylic systems, such as allylic alcohols or amines, is a direct method for creating the cyclopropyl-propene architecture.

One innovative method employs a manganese catalyst for the cyclopropanation of allylic alcohols using sulfones as carbene precursors. nih.gov This reaction proceeds under mild conditions and demonstrates broad substrate scope, affording cyclopropylmethanol (B32771) products in high yields (58% to 99%). nih.gov Another approach utilizes a substoichiometric amount of a chiral titanium-TADDOLate complex to catalyze the enantioselective cyclopropanation of allylic alcohols, yielding products with good to excellent enantioselectivities. acs.org The Simmons-Smith reaction is a classic method for converting olefins into cyclopropanes and has been adapted for enantioselective versions using stoichiometric chiral additives. acs.org

Key features of selected cyclopropanation methods are presented below.

| Catalyst/Reagent System | Substrate | Key Feature | Yield | Reference |

| Manganese / Sulfone | Allylic Alcohols | Uses sulfones as carbene alternatives | 58-99% | nih.gov |

| Ti-TADDOLate / Zn(CH₂I)₂ | Allylic Alcohols | Catalytic and enantioselective | Good to Excellent | acs.org |

| Bis-methanesulfonamide / (CH₂I)₂Zn | Allylic Alcohols | Rate enhancement with ZnI₂ | N/A | nih.gov |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. researchgate.netmdpi.com This reaction can be adapted to synthesize molecules containing both cyclopropyl and allylic groups.

For instance, a cyclopropyl-allylic linkage could potentially be formed by coupling a cyclopropylboronic acid with an allylic halide or acetate, or conversely, an allylboronic ester with a cyclopropyl halide. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborates with various aryl chlorides, producing aryl cyclopropanes in moderate to excellent yields. researchgate.net Similarly, palladium-catalyzed cross-coupling of secondary allylic boronic esters with iodoarenes has also been reported. rsc.org The success of these reactions often hinges on the choice of palladium catalyst, ligands, and reaction conditions to control chemoselectivity, especially when substrates contain multiple reactive sites. nih.gov

The following table summarizes conditions for relevant Suzuki coupling reactions.

| Boron Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

| Cyclopropylboronic acid | Aryl Halides | Palladacycle / Sphos ligand | Arylcyclopropane | researchgate.net |

| Potassium cyclopropyltrifluoroborate | Aryl Chlorides | Pd(OAc)₂ / SPhos | Aryl cyclopropane | researchgate.net |

| Secondary allylic boronic esters | Iodoarenes | Pd(dba)₂ / P(t-Bu)₃ | Aryl-allylic compound | rsc.org |

| Vinylboronate ester (on allylic acetate) | Aryl Bromide | Pd(OAc)₂ / PPh₃ | 2-Arylated allylic amine | nih.gov |

Alkylation and Cyclization Reactions Utilizing Propargyl and Allylic Precursors

The synthesis of this compound involves the formation of a sulfonamide bond between a cyclopropylamine moiety and a prop-2-ene-1-sulfonyl (allyl-sulfonyl) group. The assembly of this architecture can be approached through several strategic disconnections, primarily involving alkylation and cyclization pathways.

A primary method for constructing the core sulfonamide linkage is the reaction of cyclopropylamine with prop-2-ene-1-sulfonyl chloride in the presence of a base. This is a standard nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Alternatively, strategies involving cyclization can be employed to form the N-cyclopropyl group. One such approach involves the intramolecular cyclization of a suitable precursor. For instance, processes have been developed for the synthesis of cyclopropyl sulfonamides starting from N-tert-butyl-(3-chloro)propyl sulfonamide. google.com This precursor undergoes ring closure upon treatment with a strong base like n-butyl lithium to form a protected cyclopropane sulfonic acid amide, which can then be deprotected. google.com While this specific example leads to a C-cyclopropyl sulfonamide, the principle of intramolecular cyclization is a key strategy in forming strained ring systems attached to sulfonamides.

Furthermore, N-cyclopropylation of sulfonamides can be achieved using reagents like cyclopropylboronic acid in the presence of a copper catalyst, offering another route to install the cyclopropyl moiety onto a pre-formed sulfonamide. nih.gov The use of allylic precursors is central to introducing the prop-2-ene-1-sulfonyl group. Alkylation of a primary sulfonamide with an allyl halide or a related electrophile represents a direct method for forming the N-allyl bond.

A plausible synthetic pathway for this compound is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product | Description |

| 1 | Cyclopropylamine | Prop-2-ene-1-sulfonyl chloride | Base (e.g., Triethylamine), Aprotic Solvent | This compound | Direct sulfonylation of cyclopropylamine with the corresponding sulfonyl chloride. |

| 2 | Prop-2-ene-1-sulfonamide | Cyclopropylboronic Acid | Copper Acetate, Base | This compound | Copper-mediated N-cyclopropylation of a pre-formed allylic sulfonamide. nih.gov |

Green Chemistry and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of sulfonamides, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. organic-chemistry.org

One notable method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This process utilizes an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgrsc.orguniss.it-triazine (TCT), and proceeds in two microwave-assisted steps. The first step is the activation of the sulfonic acid, followed by the reaction with an amine. organic-chemistry.org This approach avoids the need to isolate sensitive sulfonyl chloride intermediates. organic-chemistry.org

Furthermore, solvent-free, microwave-assisted sulfonylation of amines with sulfonyl chlorides provides an exceptionally efficient and eco-friendly protocol. rsc.org Reactions are often complete within minutes and produce the desired sulfonamides in excellent yields, simplifying the work-up process and reducing chemical waste. rsc.orgrsc.org

The table below summarizes findings from studies on microwave-assisted sulfonylation, demonstrating the efficiency of this method. rsc.org

| Amine | Sulfonyl Chloride | Time (min) | Yield (%) |

| Aniline | p-Toluenesulfonyl chloride | 3 | 97 |

| 4-Methylaniline | p-Toluenesulfonyl chloride | 2 | 95 |

| 4-Methoxyaniline | p-Toluenesulfonyl chloride | 2.5 | 96 |

| Piperidine | p-Toluenesulfonyl chloride | 7 | 88 |

| Pyrrolidine | p-Toluenesulfonyl chloride | 5 | 90 |

Developing synthetic methods that proceed without a catalyst is a key goal in green chemistry, as it eliminates concerns about catalyst cost, toxicity, and removal from the final product. The synthesis of sulfonamides can be effectively achieved under catalyst-free conditions by reacting sulfonyl chlorides with primary or secondary amines. ijarsct.co.in

These reactions can be carried out in environmentally benign solvents such as water or ethanol. ijarsct.co.in The process is operationally simple: the amine and sulfonyl chloride are mixed in the chosen solvent and stirred at room temperature or with gentle heating. ijarsct.co.in This method affords high yields of the desired sulfonamides with excellent selectivity and short reaction times. The work-up procedure is often a simple filtration to remove any by-products, followed by solvent evaporation. ijarsct.co.in The classical approach of reacting amines with sulfonyl chlorides in the presence of a base is a well-established catalyst-free method, though modern variations focus on using greener solvents. ijarsct.co.inrsc.org

Research has demonstrated the viability of this approach across a range of substrates, as detailed in the following table.

| Amine | Sulfonyl Chloride | Solvent | Time (min) | Yield (%) |

| Aniline | 4-Toluenesulfonyl chloride | Ethanol | 15 | 97 |

| 4-Chloroaniline | 4-Toluenesulfonyl chloride | Ethanol | 20 | 96 |

| Benzylamine | 4-Toluenesulfonyl chloride | Water | 10 | 98 |

| Cyclohexylamine | 4-Toluenesulfonyl chloride | Water | 10 | 97 |

Reactions Involving the Prop-2-ene (Allylic) Moiety

The prop-2-ene group, commonly known as an allyl group, is a versatile functional group in organic synthesis. Its reactivity is dominated by the presence of the carbon-carbon double bond, which can act as a nucleophile or undergo various addition and cycloaddition reactions.

The nitrogen atom of the sulfonamide group in this compound can act as an internal nucleophile. In the presence of an acid or an electrophile, the allylic double bond can be activated to form an allylic cation. This intermediate can then be trapped by the sulfonamide nitrogen in an intramolecular fashion to yield a heterocyclic product. This type of cyclization is a powerful method for constructing nitrogen-containing rings. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation intermediate. While specific studies on this compound are not prevalent, analogous intramolecular additions involving nitrogen nucleophiles and cyclopropene (B1174273) intermediates have been described, highlighting the feasibility of such cyclization pathways. rsc.org

The alkene of the allylic moiety can participate as a 2π-component in cycloaddition reactions. For instance, in a [3+2] cycloaddition, the double bond can react with a 1,3-dipole to form a five-membered ring. The polarization of donor-acceptor (D-A) cyclopropanes makes them suitable synthons for 1,3-zwitterionic intermediates in such cycloadditions. researchgate.net While this compound itself is not a classic D-A cyclopropane, its alkene component can react with various dipoles like azides, nitrile oxides, or diazo compounds, providing a route to complex heterocyclic structures. The efficiency and stereoselectivity of such reactions would depend on the specific dipole and reaction conditions employed.

The electron-rich π-bond of the prop-2-ene group is susceptible to attack by electrophiles. chemistrysteps.compressbooks.pub In a typical electrophilic addition, the alkene acts as a nucleophile, attacking the electrophile (E+) in the first step to form a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile (Nu-) to give the final addition product.

The regiochemistry of this addition generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the more stable carbocation intermediate. chemistrysteps.com For this compound, this would mean the formation of a secondary carbocation stabilized by the adjacent methylene (B1212753) group.

| Reactant (E-Nu) | Intermediate | Predicted Major Product | Notes |

| H-Br | Secondary Carbocation | N-Cyclopropyl-2-bromopropane-1-sulfonamide | Follows Markovnikov's rule. The reaction involves a two-step mechanism. pressbooks.pub |

| H₂O (acid-catalyzed) | Secondary Carbocation | N-Cyclopropyl-2-hydroxypropane-1-sulfonamide | Acid catalyst is required to protonate the double bond. |

| Br₂ | Cyclic Bromonium Ion | N-Cyclopropyl-2,3-dibromopropane-1-sulfonamide | Proceeds via anti-addition. |

Nucleophilic additions to the alkene are less common unless the double bond is activated by an adjacent electron-withdrawing group (as in a Michael acceptor). chemrxiv.org In its ground state, the alkene in this compound is not sufficiently electron-deficient to readily undergo nucleophilic attack.

Carbosulfenylation involves the addition of both a carbon and a sulfur moiety across a double bond. In related cyclofunctionalizations, an electrophilic sulfur reagent, such as N-(phenylthio)succinimide, can react with the alkene. researchgate.net The resulting episulfonium ion intermediate could be trapped by an external nucleophile or, potentially, by the internal sulfonamide nitrogen. This latter pathway would result in the formation of a sulfur- and nitrogen-containing heterocyclic ring, a process known as aminosulfenylation. Such reactions provide a stereocontrolled route to complex bifunctional molecules.

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group is characterized by significant ring strain (approximately 27 kcal/mol), which imparts unique reactivity. Reactions that lead to the opening of the three-membered ring are energetically favorable.

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, particularly with electrophiles or acids. nih.govresearchgate.netrsc.org Brønsted acids can promote the ring-opening of cyclopropanes, often as part of a cascade reaction sequence. nih.gov

In the case of this compound, the presence of the sulfonamide group, a σ-acceptor, is predicted to weaken the distal C-C bond of the cyclopropane ring. nih.gov Protonation, potentially facilitated by a Brønsted acid, could initiate ring cleavage. The reaction proceeds through a carbocationic intermediate, which is then trapped by a nucleophile. The regiochemistry of the ring opening is dictated by the formation of the most stable carbocation.

For instance, a Lewis acid-catalyzed reaction of a donor-acceptor cyclopropane with a sulfonamide and an N-(arylthio)succinimide can lead to a 1,3-aminothiolation product, demonstrating the role of the sulfonamide as a nucleophile in a ring-opening process. researchgate.net

| Catalyst/Reagent | Proposed Mechanism | Potential Product Type |

| Brønsted Acid (e.g., H₂SO₄) | Protonation followed by nucleophilic attack by solvent (e.g., H₂O) or counter-ion. | Acyclic sulfonamide with a hydroxyl or other functional group. |

| Lewis Acid (e.g., Sn(OTf)₂) + Nucleophile | Coordination of Lewis acid, ring-opening to a zwitterionic intermediate, followed by nucleophilic attack. | 1,3-bifunctionalized acyclic sulfonamide. researchgate.net |

Rearrangement Processes (e.g., Gold-Catalyzed Rearrangements, Bicycloisomerizations)

The presence of both a cyclopropyl group and an alkene moiety in this compound suggests a rich potential for rearrangement reactions, particularly those catalyzed by transition metals like gold. Gold(I) complexes are known to be highly alkynophilic and can also activate alkenes, leading to complex skeletal reorganizations. nih.gov

In analogous systems, such as cyclopropane-tethered 1,5-enynes, gold catalysis has been shown to induce profound skeletal rearrangements to form indenes. rsc.org While this compound is not an enyne, the principle of gold catalysts interacting with unsaturated systems to promote cyclization and rearrangement is well-established. nih.gov For 1,n-enynes, gold(I) catalysts can activate the alkyne, which is then attacked by the alkene, forming cyclopropyl gold(I) carbene-like intermediates that can undergo further transformations. nih.gov It is plausible that a gold catalyst could coordinate to the alkene in this compound, potentially leading to interactions with the cyclopropyl ring and subsequent bond reorganization.

Bicycloisomerization reactions, which involve the intramolecular rearrangement of a bicyclic compound into an isomer, could also be envisioned for derivatives of this compound. The strained cyclopropyl ring is a key reactive center that can participate in such transformations, often promoted by transition metals or Lewis acids.

Anionic Cascade Cyclizations

Anionic cascade cyclizations represent a powerful strategy for the rapid construction of complex molecular architectures. For a molecule like this compound, the generation of an anion, for instance, through deprotonation of the sulfonamide nitrogen or a carbon atom, could initiate a cascade of intramolecular reactions.

While specific examples for this compound are not documented, related anionic cyclizations of nitrogen-containing compounds are known. The presence of the electron-withdrawing sulfonyl group enhances the acidity of the N-H proton, making anion formation feasible. This anion could then participate in intramolecular reactions, potentially involving the allyl group.

Reactivity of the Sulfonamide Functional Group

The sulfonamide moiety is a versatile functional group that can undergo a variety of transformations.

The sulfonamide nitrogen of this compound can be further functionalized through N-alkylation. Various metal-catalyzed methods have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents, which are considered environmentally benign. ionike.com These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting imine. acs.orgionike.com Catalysts based on manganese, iridium, and iron have been shown to be effective for this transformation. ionike.comacs.orgrsc.org

The N-alkylation of the sulfonamide moiety in related structures has been explored as a strategy for designing selective 5-HT7 receptor ligands. nih.gov Copper-mediated N-cyclopropylation of sulfonamides using cyclopropylboronic acid has also been reported, demonstrating a method for introducing the cyclopropyl group onto a sulfonamide nitrogen. nih.gov

Below is a table summarizing various catalytic systems used for the N-alkylation of sulfonamides with alcohols, which could be applicable to this compound.

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mn(I) PNP pincer complex / K₂CO₃ | Benzylic and aliphatic alcohols | Xylenes | 150 | up to 98 | acs.org |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Various alcohols | Water | Microwave | 74-91 | rsc.org |

| FeCl₂ / K₂CO₃ | Benzylic alcohols | Toluene | 130 | >90 | ionike.com |

| Cu(OAc)₂ / K₂CO₃ | Benzylic alcohols | Toluene | 110 | up to 99 | ionike.com |

Sulfonamides are common precursors for nitrene transfer reactions, which are powerful methods for C-N bond formation. uchicago.edu In the presence of a suitable metal catalyst and an oxidant, the sulfonamide can generate a metal-nitrene intermediate, which can then react with substrates like alkenes to form aziridines or undergo C-H amination.

Gold complexes have been shown to catalyze nitrene transfer reactions from sulfonamides to olefins for the synthesis of aziridines. uchicago.edu This reactivity is significant as it suggests that this compound could potentially serve as a nitrene precursor in the presence of a suitable catalyst. Additionally, iron and ruthenium complexes are also known to catalyze nitrene transfer reactions from various nitrene sources. researchgate.netorganic-chemistry.orgnih.gov First-row transition metals like copper, iron, and cobalt have also been investigated for their ability to mediate nitrene transfer to olefins. mdpi.com

The following table presents examples of metal catalysts used in nitrene transfer reactions with sulfonamide-derived nitrenes.

| Catalyst | Nitrene Source | Substrate | Product | Reference |

| [Au(tBu₃tpy)]Cl | Sulfonamide + PhI(OAc)₂ | Olefin | Aziridine | uchicago.edu |

| Fe(OTf)₂ | N-acyloxyamides | Sulfoxides | N-acyl sulfoximines | organic-chemistry.org |

| Ru(II) complex | 1,4,2-Dioxazol-5-ones | Sulfides/Sulfoxides | N-acyl sulfimides/sulfoximines | nih.gov |

| Cu(I)/Cu(II) pyridinophane | PhI=NTs | Styrenes | Aziridine | mdpi.com |

In organic synthesis, the sulfonamide group is often used as a protecting group for amines due to its stability. However, the cleavage of the S-N bond can be challenging and often requires harsh conditions. researchgate.net Various methods have been developed for the deprotection of sulfonamides.

Acidic hydrolysis using trifluoromethanesulfonic acid has been shown to be effective for the chemoselective deprotection of N-arylsulfonamides. researchgate.netorganic-chemistry.org Reductive cleavage using reagents like samarium diiodide or low-valent titanium can also be employed. organic-chemistry.org Photoredox catalysis has emerged as a mild method for the deprotection of sulfonamides under visible light irradiation. organic-chemistry.org The choice of deprotection strategy depends on the specific sulfonamide and the other functional groups present in the molecule.

Interplay and Synergistic Effects of Functional Groups

The reactivity of this compound is not simply the sum of the reactivities of its individual functional groups (cyclopropyl, alkene, and sulfonamide). The interplay between these groups can lead to unique and synergistic effects.

For instance, in a study of N-allyl-N-sulfonyl ynamides, which bear some structural resemblance to the target molecule, palladium catalysis led to either a deallylation or an allyl transfer depending on the reaction conditions. nih.gov This suggests that the allyl group in this compound could be labile under certain catalytic conditions and could potentially migrate or be cleaved. The study also reported an unexpected N-to-C 1,3-sulfonyl shift during thermal aza-Claisen rearrangement, highlighting the potential for complex intramolecular rearrangements. nih.gov

The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent allyl and cyclopropyl groups by modifying their electronic properties. This could affect their susceptibility to nucleophilic or electrophilic attack and their participation in pericyclic reactions or transition metal-catalyzed transformations. The nitrogen atom's lone pair is delocalized into the sulfonyl group, which reduces its nucleophilicity but enhances the acidity of the N-H proton. This acidity is a key factor in its potential to undergo N-alkylation and to initiate anionic cyclization cascades.

Chemoselectivity and Regioselectivity Considerations

The presence of both a double bond (alkene) and a strained cyclopropyl ring in this compound presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity. The sulfonamide group, being strongly electron-withdrawing, influences the reactivity of both the allyl and cyclopropyl moieties.

Chemoselectivity:

In chemical reactions, a primary consideration is which functional group will react preferentially.

Electrophilic Addition to the Alkene: The double bond of the allyl group is susceptible to electrophilic attack. However, the electron-withdrawing nature of the adjacent sulfonamide group can decrease the nucleophilicity of the alkene, potentially making it less reactive towards certain electrophiles compared to a simple alkene.

Reactions involving the Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide is generally not very nucleophilic due to the delocalization of its lone pair onto the sulfonyl group. However, under basic conditions, it can be deprotonated to form a more reactive nucleophile.

Cyclopropyl Ring Opening: The cyclopropyl group is known to undergo ring-opening reactions under various conditions, including treatment with electrophiles, radicals, or transition metals. rsc.org This reactivity stems from the significant ring strain (approximately 27 kcal/mol). The regioselectivity of this ring-opening is a key consideration.

The outcome of a reaction will largely depend on the reagents and conditions employed. For instance, reactions that favor radical pathways may preferentially involve the cyclopropylmethyl system, which is known to undergo rapid ring-opening. rsc.org Conversely, transition metal-catalyzed reactions, such as those involving palladium, are well-known to proceed at the allyl group. acs.orgresearchgate.netnih.gov

Regioselectivity:

Once a reactive site has been selected, the regioselectivity of the reaction becomes important.

Addition to the Allyl Group: In electrophilic additions to the allyl group, the regioselectivity will be influenced by the stability of the resulting carbocationic intermediate. The sulfonamide group's inductive effect will play a significant role here. In radical additions, the regioselectivity is governed by the stability of the radical intermediate. For instance, anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides has been shown to proceed via a sulfonamidyl radical. nih.gov

Cyclopropyl Ring Opening: The regioselectivity of cyclopropyl ring opening is dependent on the mechanism. In radical-mediated openings, cleavage of the bond that leads to the most stable radical intermediate is favored. stackexchange.comucl.ac.uk For the cyclopropylmethyl radical itself, ring opening is extremely rapid. rsc.org In the case of this compound, a radical generated on the carbon adjacent to the nitrogen could lead to ring opening. The substitution pattern on the ring would dictate which C-C bond of the cyclopropane cleaves.

Below is a hypothetical data table illustrating potential regioselective outcomes in the reaction of this compound with different reagents.

| Reagent/Condition | Reactive Site | Expected Major Regioisomer | Mechanistic Consideration |

| HBr | Alkene | 2-Bromo-N-cyclopropylpropane-1-sulfonamide | Markovnikov addition, stabilized carbocation |

| Radical Initiator (e.g., AIBN) + HSnBu3 | Cyclopropyl | N-(But-3-en-1-yl)propane-1-sulfonamide | Formation of the more stable primary radical upon ring opening |

| Pd(PPh3)4, Nucleophile | Allyl Group | N-Cyclopropyl-N-(substituted-allyl)sulfonamide | Tsuji-Trost type allylic alkylation |

Stereochemical Aspects in Transformations

The stereochemical outcomes of reactions involving this compound are crucial, particularly when new stereocenters are formed.

Reactions at the Allyl Group: Additions to the double bond can proceed with either syn or anti stereochemistry, depending on the reaction mechanism. For example, dihydroxylation with osmium tetroxide would be expected to give a syn-diol, while epoxidation followed by ring-opening would lead to an anti-diol. vanderbilt.edu Palladium-catalyzed allylic substitution reactions are well-known for their stereoselectivity, which is often dependent on the nature of the ligand and the nucleophile. nih.govmdpi.com The synthesis of (Z)-N-allyl sulfonamides has been achieved with high stereoselectivity using palladium catalysis. acs.orgresearchgate.netnih.gov

Reactions involving the Cyclopropyl Ring: The stereochemistry of the cyclopropyl group can influence the stereochemical course of its ring-opening. For instance, concerted reactions are expected to proceed with a high degree of stereospecificity. The stereoselectivity in reactions of bicyclo[1.1.0]butanes, which contain two fused cyclopropane rings, has been shown to be excellent in ene-like reactions. nih.gov

Influence of the Sulfonamide Group: The bulky sulfonamide group can exert steric influence on the approach of reagents, potentially leading to diastereoselectivity in reactions that create new stereocenters. The allylic strain introduced by the sulfonamide group can affect the diastereoselectivity of reactions. usm.edu

A hypothetical example of a stereoselective reaction is the dihydroxylation of the alkene, which would create two new stereocenters.

| Reaction | Reagents | Expected Stereochemical Outcome |

| Syn-Dihydroxylation | 1. OsO4 2. NaHSO3 | (2R,3S)- and (2S,3R)-N-Cyclopropyl-2,3-dihydroxypropane-1-sulfonamide (as a racemic mixture) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H3O+ | (2R,3R)- and (2S,3S)-N-Cyclopropyl-2,3-dihydroxypropane-1-sulfonamide (as a racemic mixture) |

Applications of N Cyclopropylprop 2 Ene 1 Sulfonamide As a Synthetic Building Block

Construction of Complex Carbocyclic and Heterocyclic Systems

The inherent functionalities of N-Cyclopropylprop-2-ene-1-sulfonamide provide a rich platform for the synthesis of diverse ring systems. The allyl group serves as a versatile handle for cyclization reactions, while the cyclopropyl (B3062369) and sulfonamide components can direct and participate in these transformations, leading to novel molecular architectures.

Allylsulfonamides, in general, are valuable precursors for the synthesis of nitrogen-containing heterocycles through methods like intramolecular cyclization and oxidative addition reactions. benthamscience.comresearchgate.net The double bond of the allyl group can be targeted in various ways to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of rings. For instance, intramolecular Heck coupling of related bromoallyl sulfones has been demonstrated as a regioselective method for preparing arylsulfonyl-substituted heterocycles. nih.gov This suggests that this compound could be a suitable substrate for similar palladium-catalyzed cyclizations to generate cyclopropyl-functionalized heterocyclic scaffolds.

Furthermore, the sulfonamide nitrogen can act as a nucleophile in intramolecular reactions. The oxidative addition of sulfonamides to allylic derivatives is a known strategy for constructing N-heterocycles. benthamscience.comresearchgate.net Depending on the reaction conditions, a variety of heterocyclic rings such as aziridines, pyrrolidines, and piperazines can be obtained. benthamscience.com The cyclopropyl group in this compound would be carried through these transformations, affording heterocycles with this valuable, strained ring system.

The construction of carbocyclic systems can also be envisaged. While not directly involving this compound, related chemistries highlight its potential. For example, the use of functionalized allylsilanes, which share the allylic motif, in annulation processes leads to the formation of five-, six-, and seven-membered rings. uva.es Similarly, tandem rearrangement-cyclization reactions of epoxy-cyclopropylsilanes provide an entry to cycloheptane rings. uva.es These examples underscore the synthetic potential of the combined cyclopropyl and allyl functionalities for carbocycle synthesis.

Precursor for Advanced Organic Transformations

Beyond cyclizations, the distinct reactive sites of this compound allow it to serve as a precursor for a multitude of advanced organic transformations, enabling the introduction of complex functionality.

The allyl group is particularly amenable to a wide array of synthetic manipulations. Palladium-catalyzed reactions, for instance, are powerful tools for functionalizing allylic systems. The synthesis of substituted (Z)-N-allyl sulfonamides has been achieved through a palladium-catalyzed three-component tandem reaction of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl source. nih.govacs.orgacs.org This highlights the potential to further functionalize the allylic backbone of this compound.

Moreover, N-allyl-N-sulfonyl ynamides have been shown to be versatile precursors for amidines and can undergo unexpected N-to-C 1,3-sulfonyl shifts to produce nitriles. nih.govnih.gov This reactivity showcases the potential of the N-allyl sulfonamide moiety to be transformed into other valuable functional groups.

The cyclopropyl group itself is a key structural motif in many biologically active molecules and can be introduced onto a nitrogen atom through methods like copper-mediated N-cyclopropylation using cyclopropylboronic acid. nih.gov While this compound already possesses this feature, the reactivity of the cyclopropyl ring in other contexts, such as ring-opening reactions, could be exploited to generate more complex linear or cyclic structures.

Role in Cascade and Tandem Reactions

The multifunctional nature of this compound makes it an ideal candidate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation. Such processes are highly desirable in organic synthesis as they increase molecular complexity rapidly and efficiently.

The combination of the allyl and sulfonamide groups can facilitate elegant cascade sequences. For instance, electrochemical radical cascade cyclizations of 1,6-enynes with sulfonamides have been developed to access bridged or fused ring systems containing medium-sized heterocycles. nih.govrsc.org The allyl group in this compound could potentially participate in similar radical-initiated cascades, leading to intricate polycyclic structures.

Palladium-catalyzed three-component tandem reactions have been effectively used to synthesize substituted N-allyl sulfonamides, demonstrating the feasibility of engaging the allylic system in multicomponent processes. nih.govacs.orgacs.org Furthermore, N-allyl-N-sulfonyl ynamides have been shown to undergo a sequence of tandem sigmatropic rearrangements, including an aza-Claisen rearrangement followed by another researchgate.netresearchgate.net-sigmatropic rearrangement, leading to the formation of vinyl imidates. nih.gov This highlights the potential for the N-allyl sulfonamide unit within this compound to initiate and participate in complex rearrangement cascades.

Theoretical and Computational Chemistry Studies on N Cyclopropylprop 2 Ene 1 Sulfonamide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For N-Cyclopropylprop-2-ene-1-sulfonamide, these studies would typically commence with geometry optimization using ab initio or, more commonly, Density Functional Theory (DFT) methods.

A standard approach would involve the B3LYP functional combined with a Pople-style basis set such as 6-311G+(d,p). nih.govnih.gov Such calculations would yield the most stable (lowest energy) conformation of the molecule by exploring the potential energy surface related to the rotation around its single bonds, particularly the S-N, N-C(cyclopropyl), and C-S bonds.

Key structural parameters that would be determined include:

Bond lengths: The distances between bonded atoms (e.g., S=O, S-N, C=C).

Bond angles: The angles formed by three connected atoms (e.g., O=S=O, C-S-N).

Conformational analysis of similar sulfonamides has revealed that the sulfonamide group can adopt various arrangements, such as staggered or eclipsed conformations around the S-N bond. researchgate.net For this compound, computational studies would identify the most stable conformer and the energy barriers between different conformations. This information is vital as the molecular conformation often dictates its reactivity and biological interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G+(d,p) level) This table is illustrative and presents expected ranges based on general chemical knowledge and data from similar molecules, not actual calculated values for the specific compound.

| Parameter | Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| N-C (cyclopropyl) Bond Length | ~1.47 Å |

| C=C (allyl) Bond Length | ~1.34 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.org For this compound, which contains reactive allyl and cyclopropyl (B3062369) groups, DFT studies would be invaluable for understanding its chemical transformations.

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For this compound, potential reactions for investigation would include:

Electrophilic addition to the allyl group: The double bond in the prop-2-ene moiety is susceptible to attack by electrophiles.

Ring-opening of the cyclopropyl group: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of acids or transition metals. researchgate.net

Reactions involving the sulfonamide N-H bond: The hydrogen atom on the nitrogen is acidic and can be involved in deprotonation or hydrogen bonding.

DFT calculations would be used to locate the geometry of the transition state for each proposed reaction step. Frequency calculations are then performed to verify the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once the structures of reactants, intermediates, transition states, and products are optimized, their energies are calculated to construct a reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, providing crucial thermodynamic and kinetic information.

For instance, a DFT study on the acid-catalyzed ring-opening of the cyclopropyl group would calculate the energies of the protonated sulfonamide, the transition state for ring-opening to a carbocation intermediate, and the final product. This would reveal the kinetic feasibility of such a transformation.

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict where a molecule is most likely to react (reactivity) and which of several possible products is most likely to form (selectivity). This is often achieved by analyzing various "reactivity descriptors" derived from the molecule's electronic structure.

For this compound, these descriptors would be calculated to understand its chemical behavior:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), prone to attack by electrophiles, while blue regions indicate electron-poor areas (electrophilic sites), susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the sulfonyl group and the π-bond of the allyl group would likely be electron-rich.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites for electrophilic, nucleophilic, or radical attack.

These in silico predictions can guide synthetic chemists in designing experiments by forecasting the most probable outcomes of a reaction.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its bonding, stability, and properties. Key components of this analysis for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy, shape, and location of these orbitals are critical. In studies on similar allyl sulfonamides, the HOMO and LUMO are often located on the aromatic ring and other functional groups. scielo.br For this compound, the HOMO would likely have significant contributions from the allyl C=C π-bond and the nitrogen lone pair, while the LUMO might be centered around the sulfonyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It describes electron density in terms of localized bonds, lone pairs, and their interactions. This analysis can quantify the strength of bonds, reveal hyperconjugative interactions that contribute to molecular stability, and provide atomic charges. For example, NBO analysis could elucidate the delocalization of the nitrogen lone pair electrons into adjacent orbitals, which influences the geometry and acidity of the N-H bond. nih.gov

Table 2: Illustrative Electronic Properties for this compound This table is for illustrative purposes, showing the types of data generated from electronic structure analysis based on studies of analogous compounds.

| Property | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations

The development of efficient catalytic transformations for N-substituted sulfonamides is an active area of research. Future work on N-Cyclopropylprop-2-ene-1-sulfonamide would likely focus on leveraging and expanding upon these existing catalytic systems.

Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used for the functionalization of N-allyl sulfonamides. For instance, palladium-catalyzed diazidation and acetoxy/hydroxylation of N-allyl sulfonamides have been developed, suggesting that the double bond in this compound could be a handle for introducing new functionalities. researchgate.net

Nickel-Catalyzed Cross-Coupling: Recent advancements have demonstrated the use of photosensitized nickel catalysis for the formation of C-N bonds between sulfonamides and aryl halides. nih.govprinceton.edu This could be a promising avenue for synthesizing derivatives of this compound by coupling a suitable precursor with an aryl or heteroaryl halide.

Iron-Catalyzed N-Alkylation: Iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been reported as an environmentally benign method. ionike.com Exploring similar iron-based catalytic systems for the synthesis of this compound could offer a more sustainable approach.

A summary of potential catalytic transformations is presented in the table below:

| Catalyst Type | Potential Transformation on this compound Scaffold | Relevant Literature on Related Compounds |

| Palladium | Functionalization of the prop-2-ene moiety (e.g., diazidation, hydroxylation) | researchgate.net |

| Nickel | Synthesis of aryl or heteroaryl derivatives via cross-coupling | nih.govprinceton.edu |

| Iron | N-alkylation of the sulfonamide nitrogen with various alcohols | ionike.com |

Exploration of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. For a chiral molecule like this compound, the development of asymmetric synthetic routes would be a critical research focus.

Recent studies have highlighted several successful approaches for the asymmetric synthesis of related sulfonamides:

Palladium-Catalyzed Atroposelective N-Allylic Alkylation: This method has been used to synthesize allylic sulfonamides with both axial and central chirality with high yields and excellent enantioselectivity. consensus.appresearchgate.net This approach could be adapted to control the stereochemistry of this compound.

Organocatalytic Atroposelective N-Alkylation: An organocatalytic method has been developed for the synthesis of axially chiral sulfonamides containing an allyl group. rsc.org This strategy offers a metal-free alternative for the asymmetric synthesis of this compound and its derivatives.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (-)-quinine, has been demonstrated for the asymmetric synthesis of sulfinamides, which are structurally related to sulfonamides. nih.gov This approach could potentially be applied to the synthesis of chiral this compound.

The table below summarizes potential asymmetric synthesis strategies:

| Asymmetric Method | Key Features | Applicability to this compound |

| Palladium-Catalyzed N-Allylic Alkylation | High yields and enantioselectivity for allylic sulfonamides | Control of stereochemistry during the formation of the N-allyl bond |

| Organocatalytic N-Alkylation | Metal-free, atroposelective synthesis of allylic sulfonamides | A greener alternative for asymmetric synthesis |

| Chiral Auxiliaries | Use of recoverable and recyclable chiral molecules | Potential for controlling stereochemistry at the nitrogen or sulfur atom |

Integration into Flow Chemistry and Automation

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The integration of the synthesis of this compound into flow chemistry systems would be a significant advancement.

Continuous Flow Synthesis of Sulfonyl Chlorides: A continuous flow protocol for the synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been developed, offering a safer and more efficient alternative to traditional methods. rsc.org

Automated Flow-Through Synthesis of Sulfonamides: A fully automated two-step flow-through process has been used to prepare a library of secondary sulfonamides in high purity and good yields. acs.org Such a system could be adapted for the synthesis of this compound.

Eco-Friendly Flow Synthesis: A rapid and environmentally friendly synthesis of a sulfonamide library under flow conditions has been described, minimizing waste and using greener solvents. acs.orgresearchgate.net This approach aligns with the growing demand for sustainable chemical manufacturing.

Bio-inspired Synthetic Approaches

While no natural products are known to contain a cyclic sulfonamide moiety, bio-inspired synthesis can provide novel pathways to biologically active molecules. nih.gov For this compound, a bio-inspired approach might involve mimicking enzymatic processes for the formation of the cyclopropane (B1198618) ring or the sulfonamide bond.

A "branching-folding" synthetic strategy has been used to create a diverse range of cyclic benzo-sulfonamides, which were then screened for biological activity. nih.gov A similar divergent synthetic approach starting from a common precursor could be employed to generate a library of this compound derivatives for biological screening.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Cyclopropylprop-2-ene-1-sulfonamide, and what are the critical parameters affecting yield?

- Answer: this compound (CAS 1544781-59-0) is synthesized via sulfonylation of cyclopropylamine derivatives. A typical route involves reacting cyclopropane sulfonyl chloride with prop-2-en-1-amine under controlled alkaline conditions (pH 8–10) to prevent side reactions. Key parameters include temperature (optimized at 0–5°C to minimize decomposition), stoichiometric ratios (1:1.1 amine-to-sulfonyl chloride), and solvent choice (tetrahydrofuran or dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| pH | 8–10 | Enhances nucleophilicity |

| Solvent | THF | Improves reactant solubility |

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies protons on the cyclopropane ring (δ 1.2–1.5 ppm) and the allylic sulfonamide group (δ 3.1–3.3 ppm). C NMR confirms the sulfonamide carbonyl at δ 165–170 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention time ~8.2 minutes. A single peak >95% area indicates high purity .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 162.1) validates molecular weight (161.22 g/mol) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Answer: The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage recommendations:

- Temperature : –20°C in airtight containers under nitrogen.

- Light Sensitivity : Amber vials to prevent photodegradation of the sulfonamide group.

- Solubility : Stable in DMSO (50 mg/mL) for in vitro studies; avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. What computational chemistry approaches are employed to predict the reactivity and electronic properties of this compound?

- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electronic structure. Key findings:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity suitable for nucleophilic additions.

- Electrostatic Potential Maps : Highlight nucleophilic sites at the cyclopropane ring and electrophilic regions near the sulfonamide group .

Q. How do researchers resolve contradictions in experimental data related to the reaction mechanisms of this compound derivatives?

- Answer: Contradictions (e.g., competing reaction pathways) are addressed via:

- Isotopic Labeling : O tracing in sulfonamide hydrolysis to track oxygen sources.

- Kinetic Studies : Variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡).

- Cross-Validation : Comparing HPLC, LC-MS, and NMR data to confirm intermediates .

Q. What methodological strategies are recommended for studying the regioselectivity of this compound in cycloaddition reactions?

- Answer:

-

Substrate Screening : Test reactions with electron-deficient dienophiles (e.g., maleic anhydride) to favor [4+2] cycloaddition.

-

Steric Effects : Introduce bulky substituents on the cyclopropane ring to direct regioselectivity.

-

In Situ Monitoring : Use FT-IR to track reaction progress and identify transition states .

Strategy Outcome Electron-deficient dienophiles Enhances reaction rate by 40% Bulky substituents Shifts regioselectivity to endo products

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.